3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid
CAS No.:
Cat. No.: VC13818064
Molecular Formula: C9H15NO6S
Molecular Weight: 265.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO6S |
|---|---|
| Molecular Weight | 265.29 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietane-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO6S/c1-8(2,3)16-7(13)10-9(6(11)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) |
| Standard InChI Key | CVDHNJLYMWELTI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)O |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid typically involves a two-step process:
Step 1: Formation of the Thietane Core
The thietane ring is constructed via cyclization of mercaptoacetic acid derivatives under basic conditions. For example, 3-amino-1,1-dioxo-thietane-3-carboxylic acid (CAS: 1785036-58-9) serves as a precursor, synthesized by reacting cysteine derivatives with oxidizing agents to introduce sulfone groups .
Step 2: Boc Protection
The free amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or DMAP:
Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the sulfone groups .
Optimization and Yield
Industrial-scale production (e.g., by MolCore BioPharmatech) achieves ≥97% purity through recrystallization from ethanol/water mixtures . Key parameters affecting yield include:
-
Temperature: Reactions are conducted at 0–5°C to minimize side reactions.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for Boc protection.
-
Oxidizing agent: mCPBA affords higher regioselectivity compared to H₂O₂ .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (decomposes >200°C) | |
| Boiling Point | 508.2°C (predicted) | |
| Density | 1.7 g/cm³ | |
| Solubility in Water | Slightly soluble | |
| LogP (Partition Coefficient) | -1.79 |
The compound’s low LogP value indicates high hydrophilicity, likely due to the polar sulfone and carboxylic acid groups . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in hydrocarbons .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretch, Boc group) and 1340–1160 cm⁻¹ (S=O symmetric/asymmetric stretches) .
-
NMR (¹H): Singlets at δ 1.4 ppm (9H, tert-butyl) and δ 3.8–4.2 ppm (4H, thietane ring) .
Applications in Pharmaceutical Research
Role as a Building Block
This compound is widely used in peptide synthesis to introduce constrained thietane motifs, which enhance metabolic stability and binding affinity in drug candidates . For example, it has been employed in the development of:
-
Protease inhibitors: The sulfone groups act as transition-state analogs, inhibiting enzymes like HIV-1 protease .
-
Covalent kinase inhibitors: The thietane ring participates in Michael addition reactions with cysteine residues .
Case Study: Antiviral Drug Development
In a 2024 study, derivatives of this compound showed IC₅₀ values of 12 nM against SARS-CoV-2 main protease (Mᵖʳᵒ), outperforming earlier analogs by 15-fold . The Boc group was cleaved in vivo to release the active amine, demonstrating its utility in prodrug design .
| Supplier | Purity | Price (per gram) |
|---|---|---|
| VulcanChem | 95% | $220 |
| MolCore BioPharmatech | 97% | $180 |
| AChemBlock | 95% | $250 |
Prices reflect 2025 market data .
Patent Analysis
Over 15 patents filed between 2020–2025 highlight its use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume